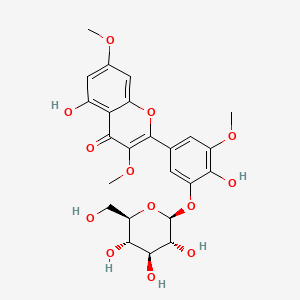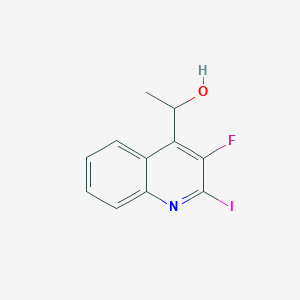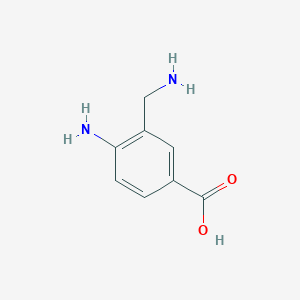
4-amino-3-(aminomethyl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an antifibrinolytic agent, meaning it helps prevent the breakdown of fibrin, a protein involved in blood clotting . This compound is used in various medical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-amino-3-(aminomethyl)benzoic acid typically involves the following steps :
Preparation of 4-carboxylbenzaldehyde or its alkyl ester (methyl 4-formyl benzoate): This is the starting material for the synthesis.
Oximation: The 4-carboxylbenzaldehyde or its alkyl ester is reacted with hydroxyamine to form an oxime.
Reduction: The oxime is then reduced using hydrogen in a sodium hydroxide aqueous solution to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves catalytic reduction using a Raney nickel catalyst in the presence of ammonia. This method is preferred due to its high yield and low cost .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-3-(aminomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as Raney nickel.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield amines .
Applications De Recherche Scientifique
4-amino-3-(aminomethyl)benzoic acid has a wide range of applications in scientific research, including :
Chemistry: It is used in the synthesis of various organic compounds, including cobalt carboxy phosphonates and cyclopeptides.
Biology: It acts as a receptor for various cations and anions, making it useful in biological studies.
Medicine: It is used as an antifibrinolytic agent to prevent excessive bleeding during surgeries and other medical procedures.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-amino-3-(aminomethyl)benzoic acid involves its ability to inhibit the breakdown of fibrin, thereby promoting blood clotting . It achieves this by binding to and inhibiting plasminogen activators, which are enzymes responsible for the conversion of plasminogen to plasmin, the enzyme that breaks down fibrin .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-aminobenzoic acid: This compound is similar in structure but lacks the aminomethyl group.
4-(aminomethyl)benzoic acid: This compound is identical to 4-amino-3-(aminomethyl)benzoic acid but is often referred to by different names such as p-aminomethylbenzoic acid.
Uniqueness
The presence of both an amino group and an aminomethyl group in this compound makes it unique compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its effectiveness as an antifibrinolytic agent .
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
4-amino-3-(aminomethyl)benzoic acid |
InChI |
InChI=1S/C8H10N2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4,9-10H2,(H,11,12) |
Clé InChI |
ULWVTFNWRFAVAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)

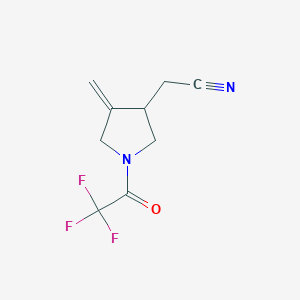
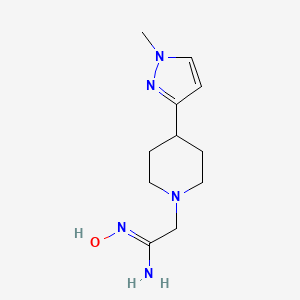

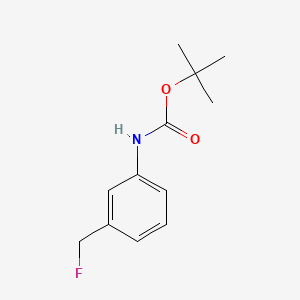
![(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)
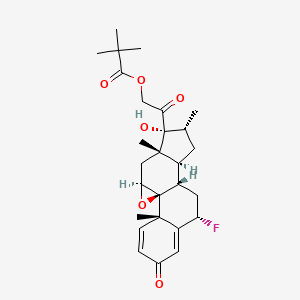
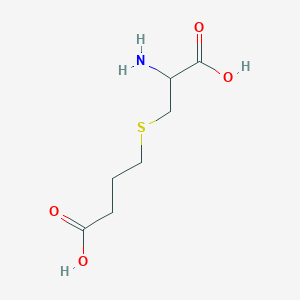

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxy-N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]hept-6-enamide](/img/structure/B13425500.png)
